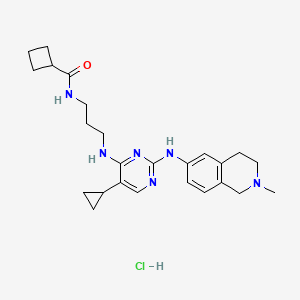

![molecular formula C17H18Cl2N6 B3028516 1-[3-(2,3-二氯苯基)-1H-吡唑并[3,4-b]吡嗪-6-基]-4-甲基哌啶-4-胺 CAS No. 2160546-07-4](/img/structure/B3028516.png)

1-[3-(2,3-二氯苯基)-1H-吡唑并[3,4-b]吡嗪-6-基]-4-甲基哌啶-4-胺

描述

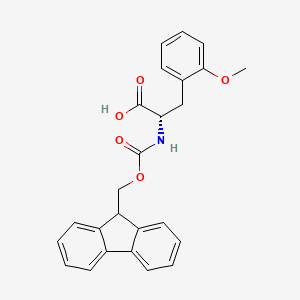

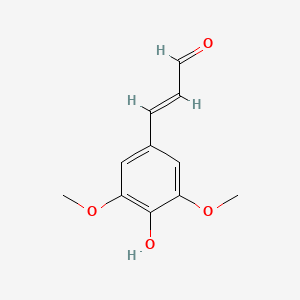

The compound “1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine” is a heterocyclic compound . It has a molecular formula of C17H18Cl2N6 and a molecular weight of 377.27 .

Molecular Structure Analysis

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 577.3±50.0 °C and a predicted density of 1.402±0.06 g/cm3 . Its pKa is predicted to be 8.00±0.50 .科学研究应用

吡唑并[3,4-b]吡啶衍生物及其生物活性

合成和表征:与所讨论的化学结构密切相关的吡唑并[3,4-b]吡啶衍生物已在各种研究中合成和表征。例如,Xu Li-feng (2011) 报道了 6-芳基取代的吡唑并[1,5-a]嘧啶衍生物的合成,展示了吡唑衍生物在药物化学中的多功能性 (徐立峰,2011 年)。

抗疟疾潜力:Saini 等人 (2016) 探索了类似化合物的抗疟疾特性,突出了这些衍生物在对抗疟疾方面的潜力。具体而言,合成的 1-(4-甲基喹啉-2-基)-4,6-二芳基-1H-吡唑并[3,4-b]吡啶-3-胺衍生物在体外和体内研究中均显示出有效的抗疟疾活性 (D. Saini、Sandeep Jain、Ajay Kumar、N. Jain,2016 年)。

抗菌和抗癌剂:H. Hafez 等人 (2016) 对 4-氨基-3-(4-氯苯基)-1H-吡唑-5-基-甲苯酮和结构与本化合物相似的相关化合物进行了研究,证明了显着的抗菌和抗癌活性。这表明此类化合物在开发新的治疗剂中的潜力 (H. Hafez、Abdel-Rhman B. A. El-Gazzar、S. Al-Hussain,2016 年)。

肺癌细胞抑制:Jin-hua Zhang 等人 (2008) 合成了新的吡唑并[1,5-a]吡嗪-4(5H)-酮衍生物,与关注的化合物密切相关,并且发现这些衍生物抑制了 A549 肺癌细胞的生长。这表明它们作为针对某些类型癌症的药物的潜力 (Jin-hua Zhang、Chuandong Fan、Baoxiang Zhao、Dong-Soo Shin、Wen‐Liang Dong、Yong-Sheng Xie、Jun-Ying Miao,2008 年)。

作用机制

Target of Action

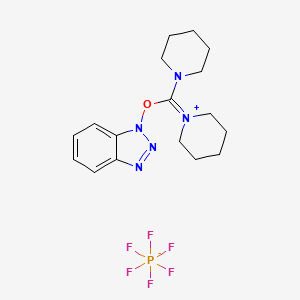

IACS-13909, also known as “1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine” or “1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine”, primarily targets the Src homology 2 domain-containing phosphatase (SHP2) . SHP2 is a phosphatase that mediates signaling downstream of multiple receptor tyrosine kinases (RTKs) and is required for full activation of the MAPK pathway .

Mode of Action

IACS-13909 is a specific and potent allosteric inhibitor of SHP2 . It binds to an allosteric pocket at the interface between the SH2 domains and phosphatase domain of SHP2 .

Biochemical Pathways

The compound suppresses signaling through the MAPK pathway . This pathway is activated by a broad spectrum of RTKs, which are often the oncogenic drivers in various cancers . By inhibiting SHP2, IACS-13909 impedes the proliferation of tumors with these activated RTKs .

Result of Action

IACS-13909 potently impedes the proliferation of tumors harboring a broad spectrum of activated RTKs . In non-small cell lung cancer (NSCLC) models with acquired resistance to osimertinib, IACS-13909, administered as a single agent or in combination with osimertinib, potently suppresses tumor cell proliferation in vitro and causes tumor regression in vivo .

Action Environment

The effectiveness of IACS-13909 may be influenced by the presence of resistance mechanisms in the tumor environment. IACS-13909 can overcome both types of resistance mechanisms .

属性

IUPAC Name |

1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N6/c1-17(20)5-7-25(8-6-17)12-9-21-15-14(23-24-16(15)22-12)10-3-2-4-11(18)13(10)19/h2-4,9H,5-8,20H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMADCPJVPLUGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

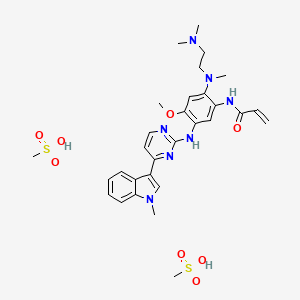

![4-[7-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide](/img/structure/B3028455.png)

![2-(Benzyloxy)-4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)benzamide disuccinate](/img/structure/B3028456.png)